molecular formula C11H15NO3 B1399482 2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1249304-40-2

2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1399482
CAS No.: 1249304-40-2
M. Wt: 209.24 g/mol
InChI Key: JVQWRMJDWNNZDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and different types of reactions. For instance, the Suzuki–Miyaura coupling reaction could be involved, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, the protodeboronation of pinacol boronic esters could be a potential step in the synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound could potentially undergo reactions typical of cyclohexanes, oxazoles, and carboxylic acids. For example, cyclohexanes can undergo E2 elimination reactions , and carboxylic acids can participate in a variety of reactions including esterification and amide formation.

Scientific Research Applications

Structural Analysis and Conformational Properties

  • X-Ray Structures and Ab Initio Study : Novel di- and tripeptide mimetics containing 1,3-oxazole-4-carboxylic acid have been analyzed through X-ray crystal structures and ab initio calculations, revealing significant insights into their conformational properties. These studies contribute to understanding the molecular behavior and potential applications of these compounds in various scientific domains (Kaiser et al., 2000).

Synthesis and Transformations

  • Synthesis of Derivatives : Research has led to the synthesis of novel methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives, paving the way for further chemical transformations and the introduction of various functional groups (Prokopenko et al., 2010).

Catalytic Applications

  • Gold-Catalyzed Synthesis : A gold-catalyzed intermolecular reaction involving 1,3-oxazole-4-carboxylic acid derivatives has been developed for synthesizing complex, fully substituted, and functionalized 4-aminooxazoles, indicating its potential in crafting bioactive materials and other functional applications (Gillie et al., 2016).

Pharmaceutical Applications

  • Antimicrobial Screening : Novel indazole bearing oxadiazole derivatives synthesized from a base of 1,3-oxazole-4-carboxylic acid have been studied for their antimicrobial properties, demonstrating the compound's relevance in medicinal chemistry and drug development (Ghelani et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets recommend avoiding ingestion and inhalation, and keeping the compound away from open flames .

Properties

IUPAC Name

2-(cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQWRMJDWNNZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid
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2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid
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2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid
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2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid
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2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid

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